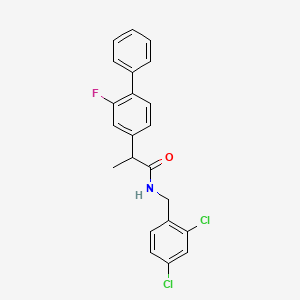

C22H18Cl2FNO

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

C₂₂H₁₈Cl₂FNO, commonly known as Cyfluthrin or Baythroid, is a synthetic pyrethroid insecticide widely used in agricultural and household applications due to its neurotoxic effects on pests. Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C22H18Cl2FNO typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a fluorinated aromatic compound with a chlorinated aromatic compound under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired yield and purity.

Industrial Production Methods

In industrial settings, the production of This compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and high yield. The process may involve continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

C22H18Cl2FNO: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the substituent introduced.

Scientific Research Applications

Agrochemical Applications

C22H18Cl2FNO is primarily used as an insecticide within the pyrethroid class. Pyrethroids are synthetic analogs of natural pyrethrins and are widely utilized in agricultural settings due to their neurotoxic effects on insects. The mechanism involves:

- Sodium Channel Modulation : The compound disrupts sodium channel activity in insect nerve cells, leading to paralysis and eventual death of the target pests. This mechanism is crucial for its effectiveness against a broad spectrum of agricultural pests.

Biological Research

The compound has been studied for its potential biological activity beyond insecticidal properties. Research indicates that it may interact with various biological systems:

- Neurotoxicity Studies : Investigations into its neurotoxic effects have revealed that this compound can induce significant morphological changes in neuronal cells, suggesting potential applications in understanding neurodegenerative processes .

- Teratogenicity Studies : Case studies have highlighted its teratogenic potential in model organisms. For example, exposure to this compound has resulted in developmental abnormalities such as microcephaly and dysmorphogenesis in laboratory animals . These findings emphasize the need for careful assessment of its environmental impact.

Case Study 1: Insecticidal Efficacy

A study evaluating the efficacy of this compound against common agricultural pests demonstrated a high mortality rate at sub-lethal concentrations. The study noted that this compound effectively controlled pest populations while minimizing harm to beneficial insects when applied according to recommended guidelines.

Case Study 2: Developmental Toxicity

Research published on the teratogenic effects of this compound showed significant developmental abnormalities in zebrafish embryos exposed to varying concentrations of the compound. Observed effects included impaired hatching rates and morphological deformities such as spinal curvature and craniofacial malformations . These findings underscore the importance of evaluating the safety profile of this compound in ecological risk assessments.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Agrochemicals | Used as an insecticide targeting agricultural pests | Effective against a wide range of pests; neurotoxic effects on insects |

| Biological Research | Studied for neurotoxicity and potential teratogenic effects | Induces morphological changes; developmental abnormalities in model organisms |

| Environmental Impact | Evaluated for ecological risks related to developmental toxicity | Significant teratogenic effects observed in aquatic species |

Mechanism of Action

The mechanism of action of C22H18Cl2FNO involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

While Cyfluthrin belongs to the pyrethroid class, the provided evidence highlights compounds with distinct structures but overlapping functional or synthetic characteristics. Below is a comparative analysis:

Structural and Physical Properties

Key Observations :

- Cyfluthrin’s higher molecular weight and halogenated structure (Cl₂, F) enhance environmental persistence compared to smaller brominated or chlorinated analogs .

- C₇H₅BrO₂ exhibits moderate aqueous solubility (0.687 mg/mL), contrasting with Cyfluthrin’s lipophilic nature, which favors bioaccumulation .

Key Observations :

- C₇H₅BrO₂’s synthesis emphasizes green chemistry (recyclable catalyst, ion liquids), whereas Cyfluthrin’s production may involve less sustainable methods .

- C₉H₈ClNO requires complex purification (e.g., column chromatography), increasing cost relative to Cyfluthrin’s industrial-scale synthesis .

Key Observations :

- Cyfluthrin’s specificity for insect sodium channels reduces risks to non-target species, unlike C₉H₈ClNO’s broad CYP1A2 inhibition, which poses drug development challenges .

- C₇H₅BrO₂’s low bioactivity limits its utility beyond synthetic intermediates .

Biological Activity

C22H18Cl2FNO, commonly known as beta-cyfluthrin, is a synthetic pyrethroid insecticide widely used in agricultural and pest control applications. This compound exhibits significant biological activity, primarily through its insecticidal properties, but its effects on non-target organisms and potential toxicity are also critical areas of research.

Chemical Structure and Properties

Beta-cyfluthrin has the following structural formula:

- Molecular Formula : this compound

- Molecular Weight : 427.29 g/mol

The compound features a complex structure that contributes to its efficacy as an insecticide. Its mode of action primarily involves interference with the sodium channels in the nervous systems of insects, leading to paralysis and death.

Biological Activity

1. Insecticidal Efficacy

Beta-cyfluthrin is recognized for its potent insecticidal activity against a broad spectrum of pests, including:

- Aphids

- Spider mites

- Whiteflies

- Various beetles

Research indicates that beta-cyfluthrin is effective even at low concentrations, making it a valuable tool in integrated pest management strategies. Its efficacy is attributed to its ability to rapidly penetrate the insect cuticle and disrupt neural function.

2. Toxicity to Non-Target Organisms

While beta-cyfluthrin is designed to target insects, studies have shown that it can also affect non-target species, including beneficial insects like bees and aquatic organisms. The following table summarizes key findings regarding its toxicity:

Case Studies and Research Findings

Recent studies have explored the broader implications of beta-cyfluthrin's biological activity:

- A study conducted on Allium cepa (onion) bulbs demonstrated that exposure to beta-cyfluthrin resulted in reduced root growth and increased frequencies of genetic abnormalities, indicating potential genotoxic effects on plant systems .

- Another investigation highlighted the compound's impact on aquatic ecosystems, where it was found to disrupt reproductive behaviors in fish species, raising concerns about its environmental persistence .

Beta-cyfluthrin acts primarily by binding to voltage-gated sodium channels in nerve cells, prolonging the opening of these channels and leading to continuous nerve firing. This mechanism results in paralysis and ultimately death in susceptible insects. The specificity of this action varies among different species, which is crucial for assessing its ecological impact.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of C22H18Cl2FNO that influence its stability and reactivity in experimental conditions?

- Answer : Cyfluthrin (MW: 434.288, density: 1.34 g/cm³, melting point: 60°C) exhibits stability challenges due to its halogenated structure. Researchers must consider hygroscopicity, thermal degradation thresholds, and solvent compatibility. For instance, its low melting point suggests sensitivity to temperature fluctuations during storage. Experimental protocols should specify controlled environments (e.g., inert gas, desiccants) to prevent hydrolysis or oxidation . Characterization via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) is recommended to assess thermal behavior .

Q. What methodologies are recommended for synthesizing and purifying C22H18Cl2FNO in laboratory settings?

- Answer : Synthesis typically involves nucleophilic substitution or esterification reactions using intermediates like 4-chloro-2-fluorobenzaldehyde . Key steps include:

- Reagent selection : Use anhydrous solvents (e.g., THF, DMF) to avoid side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

- Quality control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% by area normalization) .

Q. How should researchers characterize the structural integrity of C22H18Cl2FNO post-synthesis?

- Answer : Employ a multi-technique approach:

- Spectroscopy : 1H/13C NMR to verify substituent positions and stereochemistry.

- Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation.

- Elemental analysis : Validate empirical formula compliance (C, H, N within ±0.4% theoretical).

- X-ray crystallography (if crystalline): Resolve absolute configuration .

Q. What safety protocols are critical when handling C22H18Cl2FNO in laboratory experiments?

- Answer : Due to neurotoxic potential:

- Use fume hoods and PPE (gloves, goggles, lab coats).

- Store in airtight containers at 4°C, away from light.

- Neutralize waste with 10% sodium hydroxide before disposal.

- Document Material Safety Data Sheets (MSDS) and emergency procedures .

Q. How can experimental reproducibility be ensured in studies involving C22H18Cl2FNO?

- Answer :

- Documentation : Record exact reagent batches, solvent grades, and equipment calibration data.

- Control experiments : Include positive/negative controls (e.g., commercial Cyfluthrin standards).

- Replication : Perform triplicate trials and statistical validation (e.g., ANOVA for batch variability).

- Data sharing : Publish raw spectra and chromatograms in supplementary materials .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for C22H18Cl2FNO across experimental models be resolved?

- Answer : Contradictions often arise from:

- Model variability : Compare in vitro (e.g., insect neuron assays) vs. in vivo (mammalian toxicity studies).

- Concentration gradients : Validate IC50/LD50 measurements using standardized dosing protocols.

- Statistical rigor : Apply meta-analysis to reconcile outliers or use Bayesian models to quantify uncertainty .

Q. What advanced strategies can elucidate the structure-activity relationship (SAR) of C22H18Cl2FNO derivatives?

- Answer :

- Synthetic modifications : Introduce substituents at the benzaldehyde or ester moieties.

- Computational docking : Map binding affinities to acetylcholinesterase or GABA receptors using AutoDock Vina.

- Pharmacophore modeling : Identify critical halogen-π interactions via Schrödinger’s Phase .

Q. How can computational models predict the environmental degradation pathways of C22H18Cl2FNO?

- Answer :

- DFT calculations : Simulate hydrolysis mechanisms (e.g., acid/base-catalyzed cleavage).

- QSAR models : Corporate logP and electron-withdrawing effects to forecast photodegradation rates.

- Metabolite prediction : Use BioTransformer 3.0 to identify likely breakdown products .

Q. What analytical techniques are optimal for detecting trace degradation products of C22H18Cl2FNO in environmental samples?

- Answer :

- LC-MS/MS : MRM mode for selective ion transitions (e.g., m/z 434 → 207 for Cyfluthrin).

- GC-ECD : Detect chlorinated byproducts (e.g., 3-phenoxybenzoic acid).

- Isotope dilution : Use 13C-labeled internal standards to correct matrix effects .

Q. How can researchers design experiments to investigate the subcellular targets of C22H18Cl2FNO in non-model organisms?

Properties

Molecular Formula |

C22H18Cl2FNO |

|---|---|

Molecular Weight |

402.3 g/mol |

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-2-(3-fluoro-4-phenylphenyl)propanamide |

InChI |

InChI=1S/C22H18Cl2FNO/c1-14(22(27)26-13-17-7-9-18(23)12-20(17)24)16-8-10-19(21(25)11-16)15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,26,27) |

InChI Key |

PVQRTODVOFEVPR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.